5-Ethyl-2,4-dimethyl-2-heptene
Description
5-Ethyl-2,4-dimethyl-2-heptene is an unsaturated hydrocarbon with the molecular formula C₁₁H₂₀. Its structure features a heptene backbone (a seven-carbon alkene) substituted with an ethyl group at position 5 and methyl groups at positions 2 and 2. The double bond at position 2 contributes to its reactivity, while the alkyl substituents influence steric and electronic properties. This compound has been detected in environmental samples, with a reported concentration in groundwater studies .
Properties
CAS No. |
74421-06-0 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
5-ethyl-2,4-dimethylhept-2-ene |
InChI |
InChI=1S/C11H22/c1-6-11(7-2)10(5)8-9(3)4/h8,10-11H,6-7H2,1-5H3 |
InChI Key |
AQIBDARJRJYHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyl-2-heptene typically involves the use of alkenes and alkyl halides. One common method is the alkylation of 2-heptene with ethyl and methyl groups under controlled conditions. This process often requires the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are used to promote the alkylation reactions, ensuring high yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-dimethyl-2-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other saturated hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
5-Ethyl-2,4-dimethyl-2-heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of alkenes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethyl-2-heptene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The pathways involved often include the formation of carbocations or free radicals, depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 5-Ethyl-2,4-dimethyl-2-heptene is compared to alkenes and related hydrocarbons with analogous substituents. Key structural variations include alkyl group positioning, chain length, and functional group differences.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Alkenes
Key Observations :
- Electronic Effects : The electron-donating alkyl groups stabilize the double bond, making it less reactive toward electrophiles than alkenes with electron-withdrawing groups.
- Functional Group Impact : The ketone in 5-Ethyl-2,4-dimethyl-4-hepten-3-one increases polarity, enhancing solubility in polar solvents compared to the purely hydrocarbon structure of the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 2,4-Dimethyl-2-heptene | 5-Ethyl-4-methyl-2-heptene |
|---|---|---|---|
| Boiling Point (°C, est.) | ~180–190 | ~150–160 | ~170–180 |
| LogP (Octanol-Water) | ~5.2 | ~4.8 | ~5.0 |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Reactivity with H₂ (Catalytic Hydrogenation) | Moderate (steric hindrance slows reaction) | High | Moderate |
Notes:
- The higher boiling point of this compound compared to 2,4-Dimethyl-2-heptene is attributed to increased molecular weight and branching.
- The logP value reflects enhanced lipophilicity due to additional alkyl groups, making it more suitable for non-polar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
